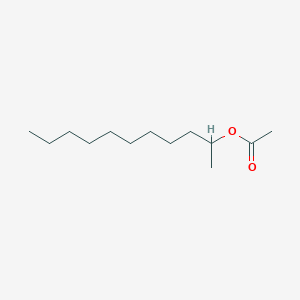

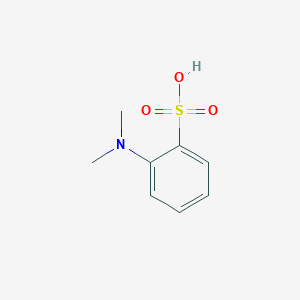

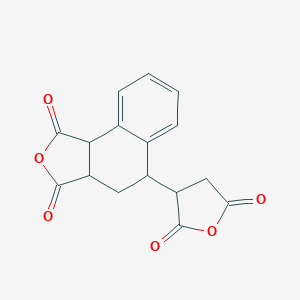

![molecular formula C9H18N2O B082304 N-[2-(Diethylamino)ethyl]acrylamid CAS No. 10595-45-6](/img/structure/B82304.png)

N-[2-(Diethylamino)ethyl]acrylamid

Übersicht

Beschreibung

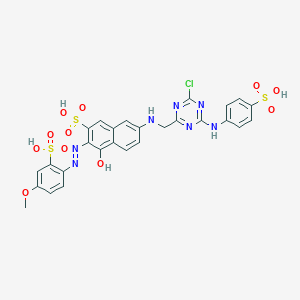

Carbazomycin C is a naturally occurring antibiotic compound that belongs to the carbazole family. It was first isolated from the culture broth of the bacterium Streptoverticillium ehimense. Carbazomycin C is known for its unique structure, which includes a carbazole framework, and its significant biological activities, including antibacterial and antifungal properties .

Wissenschaftliche Forschungsanwendungen

Carbazomycin C hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Carbazolchemie und zur Entwicklung neuer Synthesemethoden verwendet.

Biologie: Untersucht wegen seiner antibakteriellen und antifungalen Eigenschaften, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und antioxidativer Aktivitäten.

5. Wirkmechanismus

Der Wirkmechanismus von Carbazomycin C beinhaltet seine Wechselwirkung mit bakteriellen und Pilzzellmembranen, was zu einer Störung der Membranintegrität und zur Hemmung essentieller Zellprozesse führt. Carbazomycin C zielt auf Enzyme ab, die an der Zellwandsynthese und an Stoffwechselwegen beteiligt sind, was letztendlich zum Zelltod führt .

Wirkmechanismus

Mode of Action

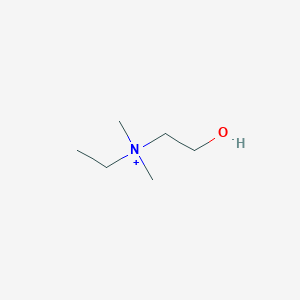

It is suggested that the compound behaves like a typical flexible chain polymer in good solvents . The compound combines the thermoresponsive and pH/CO2-responsive moieties of the diethylamino and acrylamide groups .

Result of Action

It is suggested that the compound can undergo conformational rearrangements at the molecular level and/or the formation of supramolecular structures .

Action Environment

The action of N-[2-(Diethylamino)ethyl]acrylamide can be influenced by environmental factors such as temperature and pH . The compound shows thermosensitivity and pH sensitivity . The phase separation temperatures decrease with increasing concentration and pH of solution .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin C has been achieved through various methods. One notable approach involves the use of a convergent iron-mediated construction of the carbazole framework. This method includes the following steps :

Aryne-mediated carbazole formation: This step involves the reaction of symmetrical 5-chloro-1,2,3-trimethoxybenzene with aryne intermediates to form the carbazole core.

Methylation and demethylation: The carbazole core undergoes regioselective demethylation using boron trichloride, followed by the conversion of the phenolic hydroxy group into a methyl group.

Installation of functional groups: The final steps involve the installation of methoxy groups to complete the synthesis of Carbazomycin C.

Industrial Production Methods: Industrial production of Carbazomycin C is not widely documented, but it generally follows similar synthetic routes as described above, with optimizations for large-scale production. The use of efficient catalysts and reaction conditions is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

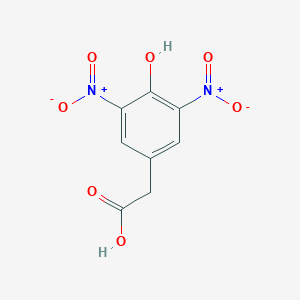

Arten von Reaktionen: Carbazomycin C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Carbazomycin C kann oxidiert werden, um Chinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Carbazomycin C in seine Hydrochinonform umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Carbazolring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitriermittel (Salpetersäure) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Chinon-Derivate.

Reduktion: Hydrochinon-Derivate.

Substitution: Halogenierte oder nitrierte Carbazomycin-Derivate.

Vergleich Mit ähnlichen Verbindungen

Carbazomycin C ist Teil einer Familie von Carbazol-Antibiotika, darunter Carbazomycin A, Carbazomycin B und Carbazomycin D. Diese Verbindungen teilen ein ähnliches Carbazol-Gerüst, unterscheiden sich jedoch in ihren Substituenten und biologischen Aktivitäten . Zum Beispiel:

Carbazomycin A: Zeigt eine starke antifungale Aktivität.

Carbazomycin B: Bekannt für seine antioxidativen Eigenschaften.

Carbazomycin D: Zeigt eine signifikante antibakterielle Aktivität.

Carbazomycin C ist aufgrund seiner spezifischen Substituenten und der Kombination von antibakteriellen und antifungalen Eigenschaften eine vielseitige Verbindung für verschiedene Anwendungen.

Eigenschaften

IUPAC Name |

N-[2-(diethylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4H,1,5-8H2,2-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSANWNPQKKNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31014-51-4 | |

| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1065136 | |

| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10595-45-6 | |

| Record name | N-[2-(Diethylamino)ethyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-Diethylamino)ethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(diethylamino)ethyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B82240.png)